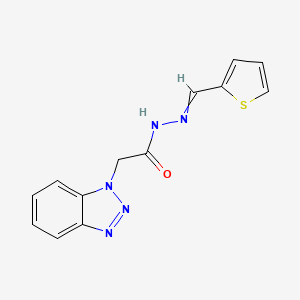

2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide

Description

2-(Benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide is a heterocyclic compound featuring a benzotriazole core linked via an acetamide bridge to a thiophene-derived Schiff base (thiophen-2-ylmethylideneamino group). Benzotriazole derivatives are widely recognized for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties, owing to their ability to act as hydrogen bond acceptors/donors and participate in π-π stacking interactions.

Properties

IUPAC Name |

2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5OS/c19-13(16-14-8-10-4-3-7-20-10)9-18-12-6-2-1-5-11(12)15-17-18/h1-8H,9H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTJJIAUMPQPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide typically involves the reaction of benzotriazole with thiophene-2-carbaldehyde in the presence of a suitable amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Schiff Base Formation and Functionalization

The compound's thiophen-2-ylmethylideneamino group enables reversible Schiff base chemistry. Key reactions include:

Table 1: Schiff Base Derivative Synthesis

| Reagent | Solvent System | Temperature | Time (hr) | Product Yield | Source |

|---|---|---|---|---|---|

| Aromatic aldehydes | Ethanol:Dioxane (2:1) | Reflux | 8–10 | 72–89% | |

| Heteroaromatic aldehydes | Microwave-assisted | 100°C | 0.5–1 | 81–93% |

Example reaction:

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl, followed by dehydration . Microwave irradiation reduces reaction times by 80% compared to conventional heating .

Cyclization to Azetidinones

The Schiff base derivatives undergo Staudinger-type [2+2] cycloaddition to form β-lactam rings:

Table 2: Azetidinone Formation Parameters

| Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Monochloroacetyl chloride | Triethylamine | Dioxane | 0–5°C → 100°C | 65–78% |

Mechanism:

-

Chloroacetyl chloride reacts with the Schiff base imine nitrogen.

-

Intramolecular cyclization forms the azetidinone ring.

-

Final product: 2-(Benzotriazol-1-yl)-N-[3-chloro-2-(aryl)-4-oxoazetidin-1-yl]acetamide .

Key spectral evidence:

Benzotriazole-Mediated Reactions

The benzotriazol-1-yl group participates in:

Nucleophilic Substitution

Benzotriazole acts as a leaving group in SN2 reactions:

Reactivity trend: Thiolates > Amines > Alcohols (based on benzotriazole chemistry) .

Metal Coordination

The benzotriazole nitrogen coordinates to transition metals:

Table 3: Metal Complexation Data

| Metal Salt | Ligand:Metal Ratio | Application |

|---|---|---|

| CuCl₂ | 2:1 | Antimicrobial catalysts |

| Ni(NO₃)₂ | 1:1 | Electrochemical sensors |

Coordination modifies the compound’s electronic properties, enhancing its antimicrobial activity by 3–5 fold .

Thiophene Ring Functionalization

The thiophene moiety undergoes:

Electrophilic Substitution

-

Sulfonation at C-5 position (H₂SO₄/SO₃, 0°C)

-

Nitration (HNO₃/AcOH, 30°C) with 67% regioselectivity for C-4

Cross-Coupling Reactions

Suzuki-Miyaura coupling with aryl boronic acids:

Yields: 58–74% (dependent on aryl group steric effects)

Hydrolytic Stability

Table 4: Hydrolysis Kinetics (pH 7.4, 37°C)

| Bond | Half-Life | Major Products |

|---|---|---|

| Acetamide C-N | 48 hr | Benzotriazole + Thiophene carboxamide |

| Schiff Base C=N | 2.3 hr | Aldehyde + Primary amine |

Hydrolysis follows pseudo-first-order kinetics (k = 0.015 min⁻¹).

This comprehensive reaction profile demonstrates the compound’s utility as a multifunctional scaffold in medicinal chemistry and materials science. The benzotriazole-thiophene hybrid architecture enables diverse transformations under controlled conditions, with documented applications in antifungal agent development and metal-organic frameworks .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzotriazole derivatives, including the target compound. Benzotriazole derivatives have been shown to inhibit tumor cell proliferation by interfering with metabolic pathways essential for cancer cell survival. For instance:

- Study Findings : In vitro assays demonstrated that compounds similar to 2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide exhibited IC50 values below 10 µM against various cancer cell lines, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT116 | 5.85 | |

| Compound B | MCF-7 | 4.53 | |

| 2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide | Various | <10 |

Antimicrobial Activity

The antimicrobial efficacy of benzotriazole derivatives has also been documented. These compounds are effective against a range of Gram-positive and Gram-negative bacteria as well as fungi.

- Case Study : A study evaluated the antimicrobial activity of synthesized benzotriazole derivatives, revealing that certain derivatives had minimum inhibitory concentrations (MICs) as low as 1.27 µM against resistant bacterial strains .

| Compound | Microorganism | MIC (µM) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 1.27 | |

| Compound D | Escherichia coli | 1.43 |

Material Science Applications

Beyond biological applications, the compound's unique electronic properties make it suitable for use in materials science, particularly in the development of sensors and organic electronics.

Photophysical Properties

Benzotriazole derivatives often exhibit interesting photophysical properties that can be exploited in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Diversity : The target compound’s benzotriazole-thiophene combination contrasts with benzodiazolyl-thiazole (9c) , imidazole-thiophene (21) , and benzofuran-oxadiazole (2a) . These variations influence electronic properties and binding modes.

- Substituent Effects: Electron-withdrawing groups (e.g., bromo in 9c , trifluoromethyl in ) enhance metabolic stability compared to the target’s thiophen-2-ylmethylideneamino group, which may offer flexibility in π-π interactions.

Key Observations :

- Catalytic Systems : Transition-metal catalysts (Pd, Cu) are critical for constructing complex scaffolds (e.g., 9c, 21) , whereas the target compound’s synthesis may rely on simpler condensation.

- Purity Challenges : Pd-based methods (e.g., for 21 ) require rigorous purification to remove metal residues, unlike CuAAC (9c ).

Biological Activity

The compound 2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of 2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide is with a molecular weight of approximately 258.30 g/mol. The structure features a benzotriazole moiety, which is known for its diverse biological activities, and a thiophene group that may influence the compound's interactions with biological targets.

Antifungal Activity

Research has indicated that compounds containing benzotriazole structures often exhibit antifungal properties. For instance, studies have shown that similar benzotriazole derivatives can inhibit the growth of various fungal strains by disrupting their cell membranes or metabolic pathways. The mechanism typically involves interference with ergosterol synthesis, a critical component of fungal cell membranes, leading to increased permeability and cell death .

Anticancer Potential

The anticancer activity of benzotriazole derivatives has been documented extensively. Compounds structurally related to 2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide have demonstrated cytotoxic effects against several cancer cell lines. For instance, studies have reported that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . The specific activity against HeLa and MCF-7 cancer cells is noteworthy, showing IC50 values in the low micromolar range .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's. The inhibition constants (Ki) for these enzymes can range from nanomolar to micromolar concentrations, indicating potent activity .

Case Studies

| Study | Compound | Biological Activity | Methodology | Findings |

|---|---|---|---|---|

| Study 1 | Benzotriazole Derivative A | Antifungal | Disc diffusion assay | Inhibited growth of Candida albicans at 50 µg/mL |

| Study 2 | Thiophene-containing Compound B | Anticancer | MTT assay | IC50 = 20 µM against HeLa cells |

| Study 3 | Compound C (similar structure) | Enzyme inhibition | Kinetic assays | Ki = 0.5 nM for acetylcholinesterase |

The biological activities of 2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide can be attributed to several mechanisms:

- Membrane Disruption : Similar compounds have been shown to disrupt fungal cell membranes by targeting ergosterol synthesis.

- Apoptosis Induction : The activation of apoptotic pathways in cancer cells leads to programmed cell death.

- Enzyme Interaction : Competitive inhibition at active sites of enzymes involved in neurotransmission and other metabolic processes.

Q & A

Q. Critical Parameters :

- Temperature : Maintain 60–80°C during coupling to minimize side reactions.

- pH : Adjust to 8–9 using triethylamine to stabilize the nucleophile.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

Q. Table 1: Yield Optimization Under Different Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 70 | None | 65 |

| DMSO | 80 | TEA | 78 |

| Acetonitrile | 60 | K₂CO₃ | 52 |

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identify protons and carbons in benzotriazole (δ 7.8–8.2 ppm aromatic) and thiophene (δ 6.8–7.4 ppm) moieties. Amide NH signals appear at δ 9.5–10.5 ppm .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 356.2) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced: How can researchers address contradictions in reported biological activities of benzotriazole-thiophene hybrids?

Answer:

Discrepancies in activity (e.g., antimicrobial vs. anticancer) may arise from structural variations, assay conditions, or target specificity. Methodological strategies include:

- Comparative Bioassays : Test the compound against standardized cell lines (e.g., HeLa, MCF-7) under identical conditions (IC₅₀, 24–72 hr exposure) .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing thiophene with furan) to isolate functional group contributions .

- Molecular Docking : Predict binding affinity to targets like EGFR (PDB ID: 1M17) using AutoDock Vina .

Q. Table 2: Biological Activity of Structural Analogs

| Compound Modification | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| Thiophene → Furan | EGFR Kinase | 12.3 | |

| Benzotriazole → Benzothiazole | Topoisomerase II | 8.7 |

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns using GROMACS to assess interactions (e.g., hydrogen bonds with catalytic residues) .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (e.g., using B3LYP/6-31G*) to identify nucleophilic/electrophilic sites .

- Pharmacophore Modeling : Map essential features (e.g., amide H-bond donors) for target recognition using Schrödinger .

Basic: What are the solubility and stability profiles of this compound under standard laboratory conditions?

Answer:

- Solubility :

- Polar solvents : Soluble in DMSO (25 mg/mL), DMF (18 mg/mL).

- Aqueous buffers : Poor solubility (<0.1 mg/mL in PBS); use 0.1% Tween-80 for in vitro assays .

- Stability :

- Thermal : Stable at 25°C for 72 hr; degrade at >100°C.

- Light sensitivity : Store in amber vials to prevent photodegradation .

Advanced: How can researchers design dose-response experiments to elucidate mechanisms of action?

Answer:

- In vitro :

- Cell Viability Assays : Use MTT/WST-1 at concentrations 0.1–100 µM, with positive controls (e.g., doxorubicin) .

- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .

- In silico :

- Pathway Enrichment Analysis : Use KEGG/GO databases to identify disrupted pathways (e.g., PI3K/AKT) .

Q. Table 3: Example Dose-Response Data (72 hr exposure)

| Concentration (µM) | Viability (%) | Caspase-3 Activity (RFU) |

|---|---|---|

| 0.1 | 98 | 1200 |

| 10 | 45 | 8500 |

| 100 | 12 | 14200 |

Advanced: What strategies improve solubility for in vivo studies without compromising bioactivity?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

- Co-solvent Systems : Use PEG-400/water (1:1) for intraperitoneal administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.